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Compound Name: (+)-Tetrabenazine

CAS No.: 1026016-83-0

Cat. No.: B1663547

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of the human vesicular

monoamine transporter 2 (VMAT2) in complex with the inhibitor (+)-tetrabenazine (TBZ).

VMAT2, a key component of monoaminergic neurotransmission, is responsible for packaging

neurotransmitters like dopamine, serotonin, and norepinephrine into synaptic vesicles.[1] Its

dysfunction is implicated in several neuropsychiatric disorders, and it is a crucial target for

various therapeutic agents and drugs of abuse.[2][3][4] This document details the experimental

protocols used to elucidate the cryo-electron microscopy (cryo-EM) structure of the VMAT2-(+)-

TBZ complex, presents quantitative binding data, and visualizes the experimental workflow and

the mechanism of inhibition.

Core Findings at a Glance
The structural analysis of the VMAT2-(+)-TBZ complex reveals that the transporter is locked in

a fully occluded conformation.[2][3][4][5][6] Tetrabenazine binds to a central pocket within the

transmembrane domain, preventing the conformational changes necessary for the transport

cycle.[2][5][7] This mechanism provides a structural basis for the non-competitive inhibition of
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VMAT2 by tetrabenazine.[2][4][5][7] The high-resolution structure, determined at approximately

3.1 to 3.3 Å, offers a detailed view of the drug-binding site and the interactions that stabilize this

inhibited state.[1][2][3][4][5]

Quantitative Data: Binding Affinities
The following table summarizes the binding affinities of tetrabenazine and related compounds

to VMAT2. This data is crucial for understanding the potency and stereospecificity of these

interactions.

Compound
VMAT2
Construct

Assay Type Parameter Value (nM)

(+)-

Tetrabenazine
Rat Striatum

Competition

Binding vs.

[³H]DHTBZ

Kᵢ 4.47 ± 0.21

(±)-

Tetrabenazine
Rat Striatum

Competition

Binding vs.

[³H]DHTBZ

Kᵢ 7.62 ± 0.20

(-)-Tetrabenazine Rat Striatum

Competition

Binding vs.

[³H]DHTBZ

Kᵢ 36,400 ± 4560

[³H]Dihydrotetrab

enazine (DTBZ)

Wild-Type

VMAT2

Saturation

Binding
Kₑ 18 ± 4

[³H]Dihydrotetrab

enazine (DTBZ)
VMAT2 Chimera

Saturation

Binding
Kₑ 26 ± 9

Reserpine
Wild-Type

VMAT2

Competition

Binding vs.

[³H]DTBZ

Kᵢ 161 ± 1

Reserpine VMAT2 Chimera

Competition

Binding vs.

[³H]DTBZ

Kᵢ 173 ± 1
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Data sourced from multiple studies. Kᵢ represents the inhibition constant, and Kₑ represents the

equilibrium dissociation constant. DHTBZ is dihydrotetrabenazine, a high-affinity radioligand

used in binding assays.

Experimental Protocols
VMAT2 Construct Design and Expression
To overcome the challenges of determining the structure of the small and flexible VMAT2

protein, a chimeric construct was engineered.[1][2]

Construct Design: A VMAT2 chimera was created by fusing the fluorescent protein mVenus

to the N-terminus and an anti-GFP nanobody to the C-terminus of human VMAT2. This

strategy increased the molecular weight and provided stable fiducial markers for cryo-EM

particle alignment.[1][2]

Expression System: The VMAT2 chimera was expressed in HEK293S GnTI⁻ cells using a

baculovirus-mediated transduction system.[4] This cell line is deficient in N-

acetylglucosaminyltransferase I, which results in more homogeneous glycosylation of the

expressed protein, a factor that can be beneficial for structural studies.

Protein Purification
The VMAT2 chimera was purified from the cell membranes using a multi-step chromatographic

process.

Solubilization: The protein was extracted from the cell membranes using a detergent mixture,

typically containing dodecyl-β-D-maltoside (DDM) and cholesteryl hemisuccinate (CHS).

Affinity Chromatography: An initial purification step was performed using an affinity resin that

binds to a tag engineered into the VMAT2 construct (e.g., a His-tag).

Size-Exclusion Chromatography (SEC): The final purification step involved SEC to separate

the VMAT2 chimera from aggregated protein and other impurities, ensuring a monodisperse

sample for cryo-EM.

Cryo-Electron Microscopy
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Sample Preparation: The purified VMAT2 chimera, in complex with (+)-tetrabenazine, was

concentrated to approximately 6 mg/mL.[8] A small volume (around 1.5 µL) of the sample

was applied to glow-discharged Quantifoil holey carbon grids.[8] The grids were then blotted

to remove excess liquid and rapidly plunge-frozen in liquid ethane to vitrify the sample.[8]

Data Acquisition: Cryo-EM data was collected on a high-end transmission electron

microscope, such as a Titan Krios, equipped with a direct electron detector. Automated data

collection software was used to acquire thousands of movies of the frozen particles.

Data Processing: The collected movie frames were first corrected for beam-induced motion.

The contrast transfer function (CTF) for each micrograph was then estimated. Particles were

picked from the micrographs using a combination of blob-based and template-based picking

strategies in software such as cryoSPARC.[9] The picked particles were subjected to several

rounds of 2D classification to remove ice contaminants, broken particles, and other junk

particles. The resulting clean particle stack was used for 3D reconstruction, starting with an

ab-initio model and followed by multiple rounds of 3D classification and refinement to obtain

a high-resolution map of the VMAT2-(+)-TBZ complex.[9]

Radioligand Binding Assays
[³H]Dihydrotetrabenazine Saturation Binding: Purified VMAT2 (wild-type or chimera) was

diluted to a final concentration of 2.5 nM in a buffer containing 1 mM DDM, 0.125 mM CHS,

20 mM Tris pH 8.0, and 150 mM NaCl.[1] The protein was incubated with serially diluted ³H-

labeled dihydrotetrabenazine (DTBZ).[1]

Determination of Specific Binding: Non-specific binding was determined in the presence of a

high concentration (100 µM) of reserpine, a competitive VMAT2 inhibitor.[1] Specific binding

was calculated by subtracting the non-specific counts from the total counts.

Data Analysis: The binding data was analyzed using non-linear regression to determine the

equilibrium dissociation constant (Kd). For competition assays, the inhibition constant (Ki)

was calculated using the Cheng-Prusoff equation.

Visualizations
Experimental Workflow for Structure Determination
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Caption: Workflow for VMAT2-(+)-TBZ structure determination.

Mechanism of VMAT2 Inhibition by (+)-Tetrabenazine
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Caption: VMAT2 inhibition by (+)-tetrabenazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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